molecular formula C10H13ClN2O B1407119 2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride CAS No. 1440535-41-0

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride

Cat. No. B1407119
M. Wt: 212.67 g/mol
InChI Key: OAAQONBUFMTPPB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride, also known as Mexedrone, is a synthetic cathinone that belongs to the class of designer drugs. It is a popular research chemical that has gained significant attention in recent years due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Ultrasonic Irradiation Effects

Ultrasonic irradiation can significantly affect the kinetics of hydrolysis reactions involving compounds like 4-methoxyphenyl dichloroacetate in acetonitrile-water mixtures. This includes exploring kinetic effects of ultrasound in the absence of cavitation, which can have a notable impact on the acceleration of chemical reactions (Tuulmets et al., 2014); (Piiskop et al., 2013).

Spectral Characteristics in Acetonitrile

The spectral characteristics of related compounds, like 1-methyl-2-(4-methoxyphenyl)-3-hydroxy-4(1H)-quinolone in acetonitrile, have been studied. This research contributes to understanding the properties of such compounds under different temperature conditions and their potential applications in various fields, such as materials science (Tomin & Jaworski, 2011).

Kinetics of Elimination Reactions

Studies on compounds like 1-chloro-1-(4-methoxyphenyl)-2-phenylethane in acetonitrile have been conducted to understand the kinetics of elimination reactions. This research provides insights into the reactivity and stability of related chemical structures under specific conditions (Kumar & Balachandran, 2006).

Hydrolysis Studies in Acetonitrile

Research on the hydrolysis of compounds like 4-methoxyphenyl-2,2-dichloroethanoate in binary water-acetonitrile mixtures sheds light on the role of solvent activity and solute-solute interactions. This is important for understanding the behavior of these compounds in different solvent environments (Rispens, Cabaleiro-Lago, & Engberts, 2005).

Electrocatalytic Reduction Studies

Electrochemical reduction studies of compounds like aryl thiocyanates in acetonitrile have been performed, providing insights into the reductive cleavage mechanisms of S-CN bonds. Such studies are crucial for understanding the electrocatalytic properties of these compounds (Houmam, Hamed, & Still, 2003).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-(methylamino)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-12-10(7-11)8-3-5-9(13-2)6-4-8;/h3-6,10,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAQONBUFMTPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C#N)C1=CC=C(C=C1)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-(methylamino)acetonitrile hydrochloride

CAS RN

1440535-41-0
Record name Benzeneacetonitrile, 4-methoxy-α-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440535-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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